N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a quinoline ring, a tetrahydrothiophene moiety, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Tetrahydrothiophene Moiety: This can be achieved by reacting the quinoline derivative with a suitable thiol under conditions that promote the formation of the tetrahydrothiophene ring.
Coupling with Nicotinamide: The final step involves coupling the intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced nicotinamide analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nicotinamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the nicotinamide moiety might inhibit enzymes like poly(ADP-ribose) polymerase (PARP).
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simple amide of nicotinic acid, widely used in medicine.
Quinoline Derivatives: Compounds containing the quinoline ring, known for their antimalarial and antibacterial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, used in organic electronics and pharmaceuticals.
Uniqueness
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties
Biological Activity
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline ring system, which is known for its diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The inclusion of tetrahydrothiophene contributes to its unique pharmacological profile.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition :
- Antioxidant Activity :
- Cell Signaling Modulation :
Anticancer Activity
Numerous studies have evaluated the anticancer potential of quinoline derivatives. For instance, research demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and renal cancers. The mechanism involved the induction of apoptosis and cell cycle arrest .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MDA-MB-468 (Breast Cancer) | 15.4 | Induction of apoptosis | |
A498 (Renal Cancer) | 12.7 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are well-documented. For example, compounds have been shown to inhibit COX-2 expression and reduce nitric oxide production in macrophages . This suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies :
- Zebrafish Model :
Properties
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAFSPWEHQDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.